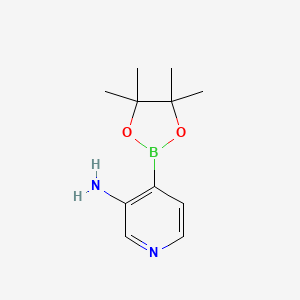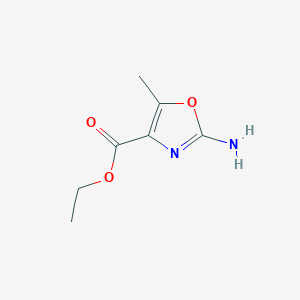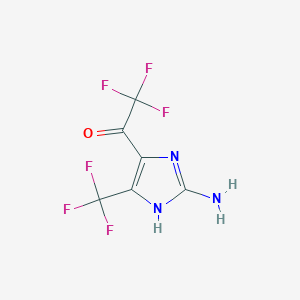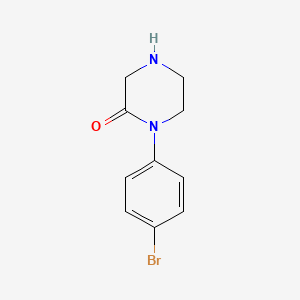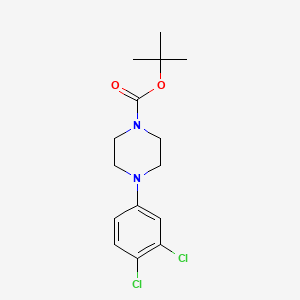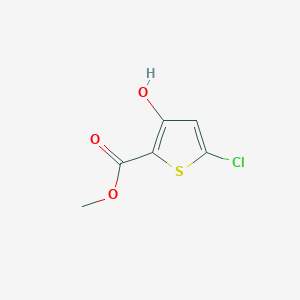
5-Cloro-3-hidroxi-2-tiofenocarboxilato de metilo
Descripción general
Descripción
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H5ClO3S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-3-hydroxythiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-3-hydroxythiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Productos Nitro
“5-Cloro-3-hidroxi-2-tiofenocarboxilato de metilo” se utiliza como reactivo en la síntesis de productos nitro donde la reacción ocurre con tiofenol .
Actividad Antioxidante
En un estudio, se encontró que los derivados de tiofeno-2-carboxamida sustituidos con grupos hidroxilo, metilo y amino en la posición 3 exhibieron propiedades antioxidantes . Específicamente, el derivado de amino tiofeno-2-carboxamida mostró una actividad de inhibición significativa .
Actividad Antibacteriana
El mismo estudio también reveló que estos derivados tienen actividad antibacteriana contra dos bacterias Gram-positivas patógenas (Staphylococcus aureus y Bacillus subtilis) y dos bacterias Gram-negativas patógenas (Escherichia coli y Pseudomonas aeruginosa) .
Acoplamiento Molecular
Los derivados de tiofeno-2-carboxamida se acoplaron con cinco proteínas diferentes utilizando herramientas de acoplamiento molecular . Esto ayuda a comprender las interacciones entre el residuo de aminoácido de la enzima y los compuestos .
Nitración
La nitración de metil-3-hidroxi-tiofenocarboxilato proporciona dos productos . Las estructuras revisadas se han confirmado tanto por migraciones de acilo de O a N como por la preparación de los primeros ejemplos del sistema de anillo tieno[3,4-b][1,4]oxazina a partir de derivados del isómero 4-nitro .
Aplicaciones Médicas
“this compound” se utiliza en medicina . Sin embargo, las aplicaciones específicas en medicina no se detallan en la fuente.
Análisis Bioquímico
Biochemical Properties
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophenol in synthesizing nitro-products . The nature of these interactions often involves halogenation and subsequent reactions that lead to the formation of complex biochemical compounds .
Cellular Effects
The effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been noted for its impact on the stability and degradation of cellular components, which in turn affects cellular function .
Molecular Mechanism
At the molecular level, Methyl 5-chloro-3-hydroxythiophene-2-carboxylate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s molecular mechanism involves interactions that alter the biochemical pathways within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it needs to be stored in a dark place and under an inert atmosphere to maintain its stability .
Dosage Effects in Animal Models
The effects of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial biochemical interactions, while at higher doses, it can lead to toxic or adverse effects. The compound’s dosage threshold is critical in determining its safe and effective use in research .
Metabolic Pathways
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells .
Transport and Distribution
The transport and distribution of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that determine its localization and accumulation in specific cellular compartments .
Subcellular Localization
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations influence the compound’s biochemical interactions and effects within cells .
Propiedades
IUPAC Name |
methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMWGXAXPBZMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716089 | |
| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953092-76-7 | |
| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-B]pyridine-3-carboxamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1505855.png)
![1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-](/img/structure/B1505856.png)
![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)
![Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1505859.png)
